molecular formula C7H8N2 B12357159 4-Methyl-3-methylidenepyridin-2-imine

4-Methyl-3-methylidenepyridin-2-imine

Cat. No.: B12357159
M. Wt: 120.15 g/mol
InChI Key: ZUJZRQMRSOTCKU-UHFFFAOYSA-N
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Description

4-Methyl-3-methylidenepyridin-2-imine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-methylidenepyridin-2-imine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine-3-boronic acid with an inorganic amide as an ammonia source in the presence of a metal oxide catalyst . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-methylidenepyridin-2-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-Methyl-3-methylidenepyridin-2-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-methylidenepyridin-2-imine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpyridine
  • 4-Methylpyridine-3-boronic acid
  • 2-Methyl-3-pyridinamine

Uniqueness

4-Methyl-3-methylidenepyridin-2-imine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

4-methyl-3-methylidenepyridin-2-imine

InChI

InChI=1S/C7H8N2/c1-5-3-4-9-7(8)6(5)2/h3-4,8H,2H2,1H3

InChI Key

ZUJZRQMRSOTCKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC(=N)C1=C

Origin of Product

United States

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